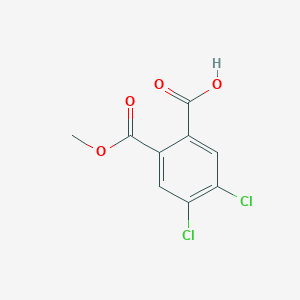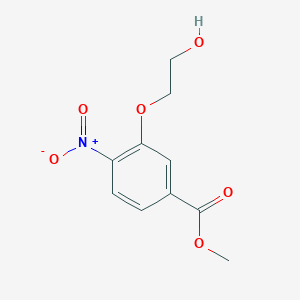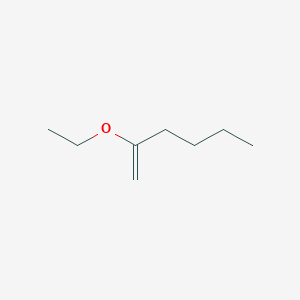![molecular formula C13H15ClN2O B8554944 2-Chloro-1-[2-(1-methylethyl)pyrazolo[1,5-a]pyridin-3-yl]-1-propanone](/img/structure/B8554944.png)
2-Chloro-1-[2-(1-methylethyl)pyrazolo[1,5-a]pyridin-3-yl]-1-propanone
描述
2-Chloro-1-[2-(1-methylethyl)pyrazolo[1,5-a]pyridin-3-yl]-1-propanone is a chemical compound that belongs to the class of pyrazolopyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. The unique structure of this compound makes it a valuable subject of study in various scientific fields.
准备方法
The synthesis of 2-Chloro-1-[2-(1-methylethyl)pyrazolo[1,5-a]pyridin-3-yl]-1-propanone typically involves the reaction of pyrazolo[1,5-a]pyridine derivatives with appropriate chlorinating agents. One common method includes the use of thionyl chloride or phosphorus oxychloride under controlled conditions to introduce the chloro group. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve large-scale batch reactions with optimized conditions to ensure high yield and purity.
化学反应分析
2-Chloro-1-[2-(1-methylethyl)pyrazolo[1,5-a]pyridin-3-yl]-1-propanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield the corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols replace the chlorine atom, forming new derivatives. Common reagents and conditions for these reactions include solvents like dichloromethane or ethanol, and temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
2-Chloro-1-[2-(1-methylethyl)pyrazolo[1,5-a]pyridin-3-yl]-1-propanone has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules in organic chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.
作用机制
The mechanism of action of 2-Chloro-1-[2-(1-methylethyl)pyrazolo[1,5-a]pyridin-3-yl]-1-propanone involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to altered cellular functions. The exact pathways and targets depend on the specific biological context in which the compound is studied. Detailed studies often involve molecular docking and biochemical assays to elucidate these mechanisms.
相似化合物的比较
Similar compounds to 2-Chloro-1-[2-(1-methylethyl)pyrazolo[1,5-a]pyridin-3-yl]-1-propanone include other pyrazolopyridine derivatives such as:
- 2-Amino-1-(2-isopropylpyrazolo[1,5-a]pyridin-3-yl)propan-1-one
- 1-Chloro-3-(pyridin-2-yl)imidazo[1,5-a]pyridine These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical reactivity and biological activities. The uniqueness of this compound lies in its specific chloro and isopropyl substitutions, which confer distinct properties and potential applications.
属性
分子式 |
C13H15ClN2O |
|---|---|
分子量 |
250.72 g/mol |
IUPAC 名称 |
2-chloro-1-(2-propan-2-ylpyrazolo[1,5-a]pyridin-3-yl)propan-1-one |
InChI |
InChI=1S/C13H15ClN2O/c1-8(2)12-11(13(17)9(3)14)10-6-4-5-7-16(10)15-12/h4-9H,1-3H3 |
InChI 键 |
VWSIWZSTGUBASV-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=NN2C=CC=CC2=C1C(=O)C(C)Cl |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details









体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-(Pyrimidin-2-yl)-2,6-diazaspiro[3.3]heptane](/img/structure/B8554868.png)
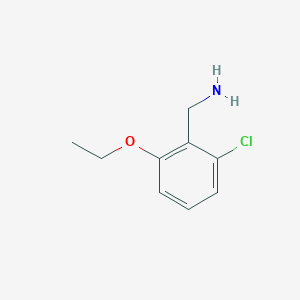
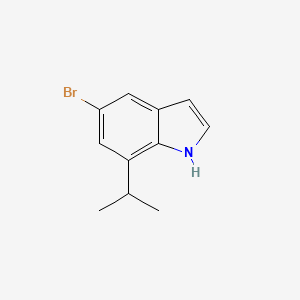
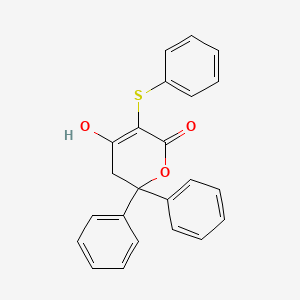
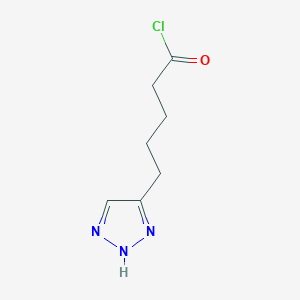

![N-{[5-(3,4-Dimethoxyphenyl)furan-2-yl]methylidene}hydroxylamine](/img/structure/B8554919.png)
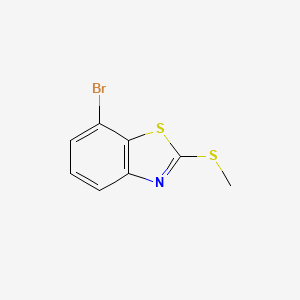
![1h-Pyrrolo[2,3-c]pyridine-5-carboxylic acid,1-[(4-fluorophenyl)methyl]-4-[[(trifluoromethyl)sulfonyl]oxy]-,methyl ester](/img/structure/B8554924.png)

